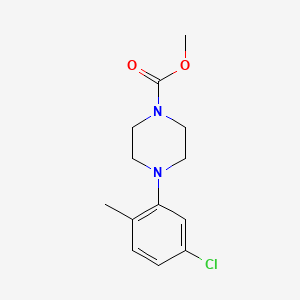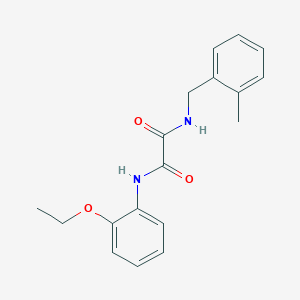![molecular formula C15H15NO3S B4673818 3-ethyl-5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4673818.png)
3-ethyl-5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazolidine-2,4-dione
Overview
Description
3-ethyl-5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazolidine-2,4-dione, also known as rosiglitazone, is a thiazolidinedione drug that is used to treat type 2 diabetes mellitus. It works by increasing the body's sensitivity to insulin, which helps to control blood sugar levels.
Mechanism of Action
Rosiglitazone works by binding to the peroxisome proliferator-activated receptor gamma (PPARγ) in adipose tissue, muscle, and liver cells. This binding activates PPARγ, which regulates the expression of genes involved in glucose and lipid metabolism. Specifically, 3-ethyl-5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazolidine-2,4-dionee increases the expression of genes involved in glucose uptake and utilization, and decreases the expression of genes involved in gluconeogenesis and lipogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethyl-5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazolidine-2,4-dionee include improved insulin sensitivity, decreased blood glucose levels, and decreased triglyceride levels. Additionally, 3-ethyl-5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazolidine-2,4-dionee has been shown to improve endothelial function and decrease inflammation in diabetic patients.
Advantages and Limitations for Lab Experiments
One advantage of using 3-ethyl-5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazolidine-2,4-dionee in lab experiments is its well-established mechanism of action. This allows researchers to study the effects of 3-ethyl-5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazolidine-2,4-dionee on specific pathways and processes in the body. However, one limitation of using 3-ethyl-5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazolidine-2,4-dionee is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 3-ethyl-5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazolidine-2,4-dionee. One area of interest is the development of new thiazolidinedione drugs with improved efficacy and safety profiles. Additionally, researchers are investigating the potential use of 3-ethyl-5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazolidine-2,4-dionee in the treatment of other diseases, such as cancer and Alzheimer's disease. Finally, there is a need for further investigation into the long-term effects of 3-ethyl-5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazolidine-2,4-dionee on cardiovascular disease risk and other health outcomes in diabetic patients.
Scientific Research Applications
Rosiglitazone has been extensively studied for its use in the treatment of type 2 diabetes mellitus. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular disease in diabetic patients. Additionally, 3-ethyl-5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazolidine-2,4-dionee has been investigated for its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease.
properties
IUPAC Name |
(5E)-3-ethyl-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-3-16-14(17)13(20-15(16)18)6-4-5-11-7-9-12(19-2)10-8-11/h4-10H,3H2,1-2H3/b5-4+,13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRUVOZCOJWKQO-UAWWFITHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC=CC2=CC=C(C=C2)OC)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C=C\C2=CC=C(C=C2)OC)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-ethyl-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B4673736.png)
![1-(2-methoxyphenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine](/img/structure/B4673742.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4673750.png)

![5-{[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4673781.png)
![ethyl 2-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]-5-benzyl-3-thiophenecarboxylate](/img/structure/B4673793.png)
![N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4673794.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B4673802.png)

![{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4673811.png)
![N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4673813.png)


